molecular formula C18H19N3O4S B11013471 Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11013471
M. Wt: 373.4 g/mol
InChI Key: GPPXSAJNHINDBT-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a pyrrolidinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often synthesized through the cyclization of γ-amino acids or their derivatives.

    Coupling Reactions: The thiazole and pyrrolidinone intermediates are then coupled using carbodiimide-mediated coupling reactions to form the core structure.

    Esterification: The final step involves esterification with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups in the pyrrolidinone and benzoate moieties can be achieved using hydride donors such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

The thiazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the thiazole and pyrrolidinone moieties suggests possible applications in the development of new drugs targeting various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is likely related to its ability to interact with biological macromolecules. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, while the pyrrolidinone moiety can form additional hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(24)12-4-6-14(7-5-12)21-9-13(8-15(21)22)16(23)20-18-19-11(2)10-26-18/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20,23)

InChI Key

GPPXSAJNHINDBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C

Origin of Product

United States

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